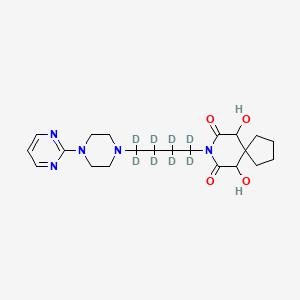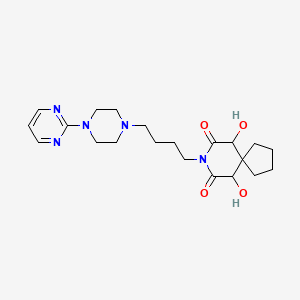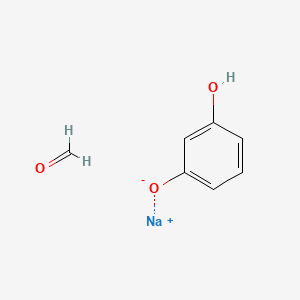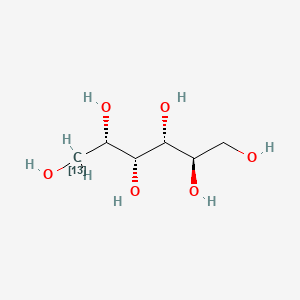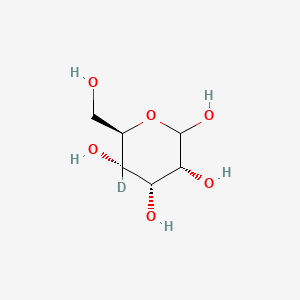
D-Glucose-4-C-d
Vue d'ensemble
Description
D-Glucose-4-C-d is a derivative of D-glucose, a simple sugar that plays a crucial role as an energy source in living organisms. D-glucose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group. It is naturally found in fruits, plants, and the blood of animals. This compound is a modified form of D-glucose, where specific chemical modifications have been made to the fourth carbon atom.
Applications De Recherche Scientifique
Production biologique de D-Mannose
Le D-Glucose-4-C-d est un épimère du glucose en position C-2 et existe dans la nature en tant que composant du mannan . Il a 60 et 86 % de la douceur du saccharose et du D-glucose, respectivement . En raison de ses caractéristiques hypocaloriques et non toxiques, le D-mannose est largement utilisé dans les industries alimentaires, pharmaceutiques, cosmétiques et des additifs alimentaires .
Avantages pour la santé
Le this compound présente de nombreux avantages physiologiques pour la santé : système immunitaire, diabète sucré, maladies intestinales et infections urinaires . Il est utilisé comme matière de départ pour synthétiser des agents immunostimulants, des agents antitumoraux, des vitamines et du D-mannitol .
Produits de soins de la peau
Le this compound est utilisé dans les produits de soins de la peau. Par exemple, Wivell et Deckner (1995) ont inventé un produit de soins de la peau contenant du D-glucose, du D-mannose et de l’acide D-glucuronique, qui peut nettoyer et hydrater la peau .
Conversion enzymatique
Le this compound peut être catalysé par diverses enzymes. Par exemple, CEase de C. saccharolyticus peut catalyser le D-glucose, le D-mannose, le D-xylose, le D-lyxose et le D-fructose par épimérisation en position C-2 .
Production d’acide D-gluconique
La glucose oxydase catalyse l’oxydation du β-D-glucose en D-glucono-δ-lactone, produisant du peroxyde d’hydrogène (H 2 O 2) comme sous-produit, l’oxygène moléculaire agissant comme accepteur d’électrons . Le premier produit est hydrolysé de manière non enzymatique en acide D-gluconique .
Synthèse de l’ATP et génération de ROS
Dans les cellules, le D-glucose induit la synthèse de l’ATP et favorise la génération de ROS<a aria-label="3: " data-citationid="dcd4598d-a595-0595-9243-ee424b387372-3
Mécanisme D'action
Target of Action
D-Glucose, also known as dextrose, is a simple sugar that plays a vital role in the body’s metabolism . It is the primary energy source for most cells in the body and is particularly important for the brain and muscles during physical activity . The primary targets of D-Glucose are the cells that require energy, where it is used in the production of ATP, the main energy currency of the cell .
Mode of Action
D-Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is also involved in the production of other biomolecules such as vitamin C .
Biochemical Pathways
D-Glucose is involved in several biochemical pathways, the most important of which is glycolysis . In glycolysis, glucose is broken down to produce pyruvate, ATP, and NADH . This process provides the cell with ATP under anaerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Pharmacokinetics
D-Glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .
Result of Action
The result of D-Glucose action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis . Moreover, it can act as precursors to generate other biomolecules such as vitamin C .
Action Environment
The action of D-Glucose is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the complete breakdown of glucose in the process of aerobic respiration . Additionally, the pH level, temperature, and the presence of certain enzymes can also affect the rate at which glucose is metabolized .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-4-C-d typically involves the selective modification of the fourth carbon atom in the D-glucose molecule. This can be achieved through various chemical reactions, including oxidation, reduction, and substitution reactions. One common method involves the use of specific reagents to introduce the desired functional group at the fourth carbon position.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product. Enzymatic methods may also be
Propriétés
IUPAC Name |
(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KHOLKCTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![D-[4-13C]Galactose](/img/structure/B583689.png)
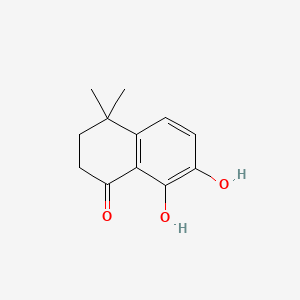
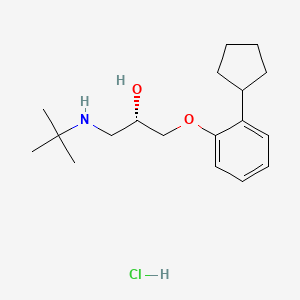
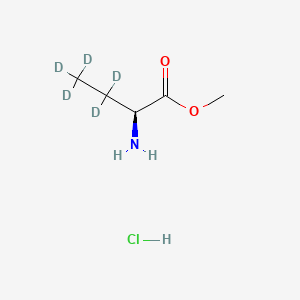
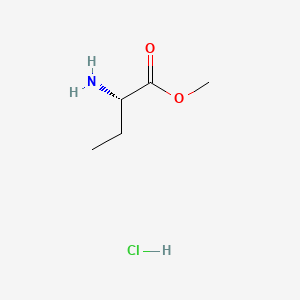
![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)
